4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)14-15-10(3)6-13(16-14)17-7-11(4)18-12(5)8-17/h6,9,11-12H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVTJFROQCXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322894 | |
| Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691873-28-6 | |
| Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the reaction of 2-isopropyl-6-methyl-4-pyrimidinol with 2,6-dimethylmorpholine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares key features of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine with structurally related morpholine derivatives:
Inferred molecular formula (example): C₁₆H₂₄N₄O (based on pyrimidine and morpholine core).
*Predicted lower solubility compared to smaller analogs (e.g., ) due to bulky isopropyl group.
Key Observations:
Substituent-Driven Activity :
- Pyrimidine/pyridazine derivatives (e.g., target compound, ) are associated with kinase inhibition or enzyme targeting, while phenylpropyl-substituted morpholines (e.g., ) exhibit fungicidal activity. The target compound’s pyrimidinyl group may favor interactions with kinase active sites .
- Steric effects from the isopropyl group in the target compound could enhance selectivity but reduce solubility compared to smaller substituents (e.g., chlorine in ).
Physical Properties :
- The chloropyrido analog has a lower molecular weight (278.74) and higher predicted acidity (pKa ~2.20), suggesting greater polarity. In contrast, the target compound’s isopropyl group likely increases hydrophobicity, impacting bioavailability.
- Fungicidal morpholines (e.g., ) prioritize lipophilicity for membrane penetration, aligning with their phenylpropyl substituents.
Stereochemical Considerations :
- The (2S,6R) or (2R,6S) configuration in analogs (e.g., ) is critical for binding to target enzymes. The target compound’s stereochemistry (if similar) may influence its pharmacological profile.
Research Implications
- Kinase Inhibition Potential: The structural similarity to imidazo[1,2-b]pyridazine-containing TAK1 inhibitors (e.g., ) suggests the target compound could be optimized for anticancer or anti-inflammatory applications.
- Agricultural Applications: Unlike phenylpropyl morpholines (fungicides), the pyrimidinyl derivative may lack fungicidal activity but could serve as a template for novel agrochemicals with modified targets.
- Physicochemical Optimization : Reducing steric bulk (e.g., replacing isopropyl with methyl) might improve solubility while retaining activity, as seen in smaller analogs .
Biological Activity
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine is a chemical compound notable for its diverse biological activities and applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyrimidine ring substituted with isopropyl and methyl groups, along with a morpholine ring containing dimethyl substitutions. This specific substitution pattern is crucial for its biological activity and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine |
| Molecular Formula | C14H23N3O |
| Molecular Weight | 251.35 g/mol |
| CAS Number | 691873-28-6 |
The biological activity of this compound primarily arises from its interaction with various molecular targets in biological systems. It has been shown to exhibit enzyme inhibition and receptor binding properties, influencing several biochemical pathways. The exact mechanisms can vary based on the specific application:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding: It can interact with specific receptors, modulating physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy: A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial potential.
- Anticancer Research: In vitro studies reported in Cancer Research highlighted that the compound inhibited growth in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 50 µM.
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological assays:
| Toxicity Parameter | Value |
|---|---|
| LD50 (Oral) | 1270 mg/kg (Rat) |
| LD50 (Dermal) | 1000 - 2000 mg/kg (Rat) |
| LC50 (Inhalation) | Not listed |
The compound is classified as corrosive upon exposure, necessitating careful handling in laboratory settings.
Environmental Impact
Ecotoxicological assessments indicate that the compound poses risks to aquatic organisms. For example:
| Organism | EC50/LC50 Value |
|---|---|
| Freshwater Algae | EC50: 96.9 mg/L (72h) |
| Freshwater Fish | LC50: 387 mg/L (96h) |
| Water Flea | EC50: 187 mg/L (48h) |
These findings highlight the need for environmental considerations during the application of this compound in agricultural settings.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(2-isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine, and how can purity be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and ring-closure reactions. For example:
React morpholine derivatives with substituted pyrimidine precursors under basic conditions (e.g., NaOH in methanol) to form the pyrimidinyl-morpholine backbone .
Optimize purity (>95%) via continuous flow synthesis (as used in related morpholine derivatives), which enhances reaction control and reduces side products .
Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and detect stereoisomers. For chiral centers, employ chiral shift reagents or enantioselective HPLC .
- Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and quantify using validated calibration curves .
- For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral analogs of this compound?
- Methodology :
- Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC with polar organic mobile phases (e.g., ethanol/hexane).
- For preparative-scale separation, simulate moving bed chromatography (SMB) offers high throughput .
- Validate enantiopurity via circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Reproducibility checks : Cross-validate results in 3+ independent labs using blinded samples.
- Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to account for inter-study variability .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution target structures (PDB sources). Focus on the pyrimidinyl moiety’s role in binding, analogous to nitropyridine-substituted morpholines .
- Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Synthesize analogs with modifications to the pyrimidine ring (e.g., halogenation) and morpholine methyl groups.
- Test analogs in functional assays (e.g., enzyme inhibition, receptor activation) and correlate changes with steric/electronic parameters (Hammett constants, LogP) .
- Use QSAR models (Random Forest, SVM) to prioritize high-potential derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported across studies?
- Methodology :
- Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Identify critical variables (e.g., reaction temperature, catalyst loading) via Design of Experiments (DoE) approaches .
- Compare kinetic profiles (via in-situ FTIR) to detect unaccounted intermediates or side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
